2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one
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Overview
Description
2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups imparts distinct reactivity and stability, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The exact details of these methods are often proprietary and tailored to the specific requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Another fluorinated compound with similar reactivity and applications.
Fluorinated Quinolines: Known for their biological activity and use in pharmaceuticals.
Uniqueness
2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one is unique due to its specific combination of fluorine and trifluoromethyl groups on a cyclohexenone framework. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H6F4O2 |
---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H6F4O2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h3,12H,1-2H2 |
InChI Key |
YYFPLGUSDNNVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)F)C(F)(F)F |
Origin of Product |
United States |
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